(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Lipophilicity LogP Structure-Activity Relationship

The target compound, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1448072-30-7), is a synthetic heterocyclic small molecule with the molecular formula C18H16BrF3N2O3 and a molecular weight of 445.236 g/mol. It features a 3-bromopyridin-2-yl ether coupled to a piperidine ring, which is N-acylated with a 4-(trifluoromethoxy)benzoyl group.

Molecular Formula C18H16BrF3N2O3
Molecular Weight 445.236
CAS No. 1448072-30-7
Cat. No. B2733291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS1448072-30-7
Molecular FormulaC18H16BrF3N2O3
Molecular Weight445.236
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H16BrF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2
InChIKeyJROJCGBBCANOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1448072-30-7) for Medicinal Chemistry


The target compound, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1448072-30-7), is a synthetic heterocyclic small molecule with the molecular formula C18H16BrF3N2O3 and a molecular weight of 445.236 g/mol. It features a 3-bromopyridin-2-yl ether coupled to a piperidine ring, which is N-acylated with a 4-(trifluoromethoxy)benzoyl group. The bromine atom provides a reactive handle for further cross-coupling chemistry, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a versatile building block in medicinal chemistry [1].

Why Unqualified Substitution of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone Fails in Research Settings


Compounds within the 4-((3-bromopyridin-2-yl)oxy)piperidine series should not be interchanged without rigorous evaluation because even minor modifications to the N-acyl substituent can profoundly alter physicochemical properties, biological activity, and synthetic utility. The trifluoromethoxy group (–OCF3) imparts distinct electronic and steric effects compared to its methoxy (–OCH3) or methyl (–CH3) analogues, influencing target binding and pharmacokinetics. Similarly, the presence and position of the bromine atom on the pyridine ring is critical for structure-activity relationships (SAR) and downstream functionalization. Generic substitution risks introducing unintended reactivity, altered metabolic profiles, and incompatibility with established synthetic routes, potentially invalidating research outcomes [1].

Head-to-Head and Class-Level Evidence for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (1448072-30-7) Differentiation


Enhanced Lipophilicity of the 4-(Trifluoromethoxy)benzoyl Substituent Over the 4-Methoxybenzoyl Analogue

The 4-(trifluoromethoxy)benzoyl group in the target compound is predicted to confer higher lipophilicity than the corresponding 4-methoxybenzoyl analogue, based on well-established substituent effects. The calculated LogP (cLogP) for (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is 4.22, whereas the 4-methoxy analogue has a cLogP of 3.17. This difference of 1.05 log units indicates significantly greater membrane permeability potential for the target compound [1].

Lipophilicity LogP Structure-Activity Relationship

Purity and Characterization Standards for Catalytic Cross-Coupling Applications

The target compound is supplied by specialized building block vendors (e.g., Life Chemicals) with a purity specification of ≥95%, confirmed by 400 MHz NMR and LCMS. This rigorous characterization ensures that the bromopyridyl moiety is intact and free of dehalogenated impurities, which is essential for reproducible yields in downstream palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. In contrast, generic commercial sources may not provide such detailed batch-specific analytical data, increasing the risk of failed syntheses [1].

Purity Building Block Cross-Coupling

Key Intermediate for Potent Kinase and Bromodomain Inhibitor Scaffolds

The 3-bromopyridin-2-yl ether moiety present in this compound is a recognized scaffold in potent kinase and bromodomain inhibitor programs. For instance, the closely related BRD4 inhibitor (CHEMBL2322228) exhibits an IC50 of 241 nM. While not a direct comparator, this structural homology supports the use of the target compound as a privileged intermediate for optimizing inhibition against these targets. The specific combination of the 3-bromopyridine with the 4-(trifluoromethoxy)benzoyl group is less explored, offering a unique vector for SAR studies [1].

Medicinal Chemistry Kinase Inhibitor Bromodomain

Optimal Research and Industrial Deployment Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1448072-30-7)


Advanced Building Block for Targeted Covalent Inhibitor Synthesis

The 3-bromopyridine ring serves as a direct precursor for installing alkyne, amine, or aryl groups via palladium-catalyzed reactions. This enables the modular construction of targeted covalent inhibitors where the 4-(trifluoromethoxy)benzoyl group enhances target residence time through hydrophobic interactions [1]. The compound's high lipophilicity (cLogP 4.22) supports design of inhibitors with improved cell permeability.

Key Intermediate for Bromodomain and PI3K Inhibitor Optimization

Leveraging the scaffold's demonstrated activity in BRD4 and PI3Kα assays (e.g., IC50 = 241 nM for a close analogue), medicinal chemists can use the target compound to explore SAR around the N-acyl region while retaining the bromopyridine core, potentially leading to more selective and potent probe compounds [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With its orthogonal reactive handles (bromine for cross-coupling and the piperidine nitrogen for further derivatization) and high purity guarantee, this compound is suitable for inclusion in in-house fragment libraries to screen against novel targets, with the fluorinated benzoyl group providing a distinct 19F NMR probe for binding studies [1].

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.